molecular formula C19H14ClFN6O B6421231 N2-(3-chloro-4-methoxyphenyl)-N4-(4-fluorophenyl)pteridine-2,4-diamine CAS No. 946289-07-2

N2-(3-chloro-4-methoxyphenyl)-N4-(4-fluorophenyl)pteridine-2,4-diamine

Cat. No.: B6421231
CAS No.: 946289-07-2
M. Wt: 396.8 g/mol
InChI Key: AYAGMYXRKNBXLS-UHFFFAOYSA-N
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Description

N²-(3-Chloro-4-methoxyphenyl)-N⁴-(4-fluorophenyl)pteridine-2,4-diamine is a pteridine-diamine derivative characterized by two aromatic substituents: a 3-chloro-4-methoxyphenyl group at the N² position and a 4-fluorophenyl group at the N⁴ position. The chloro and methoxy groups on the phenyl ring are positioned at the 3- and 4-positions, respectively, which may influence electronic properties and steric interactions. The 4-fluorophenyl group introduces a halogenated aromatic system known for enhancing metabolic stability and binding affinity in medicinal chemistry .

Properties

IUPAC Name

2-N-(3-chloro-4-methoxyphenyl)-4-N-(4-fluorophenyl)pteridine-2,4-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14ClFN6O/c1-28-15-7-6-13(10-14(15)20)25-19-26-17-16(22-8-9-23-17)18(27-19)24-12-4-2-11(21)3-5-12/h2-10H,1H3,(H2,23,24,25,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYAGMYXRKNBXLS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)NC2=NC3=NC=CN=C3C(=N2)NC4=CC=C(C=C4)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14ClFN6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N2-(3-chloro-4-methoxyphenyl)-N4-(4-fluorophenyl)pteridine-2,4-diamine typically involves multi-step organic reactions. One common approach is the condensation of appropriate substituted anilines with pteridine derivatives under controlled conditions. The reaction may require catalysts, specific solvents, and temperature control to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to ensure cost-effectiveness and scalability. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to produce the compound on a large scale.

Chemical Reactions Analysis

Types of Reactions

N2-(3-chloro-4-methoxyphenyl)-N4-(4-fluorophenyl)pteridine-2,4-diamine can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can modify the functional groups, potentially altering the compound’s activity.

    Substitution: Halogen atoms in the compound can be substituted with other groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are crucial for the success of these transformations.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pteridine oxides, while substitution reactions can introduce new functional groups, enhancing the compound’s properties.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its biological activity, including potential antimicrobial or anticancer properties.

    Medicine: Explored as a lead compound for developing new therapeutic agents.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N2-(3-chloro-4-methoxyphenyl)-N4-(4-fluorophenyl)pteridine-2,4-diamine involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets depend on the compound’s structure and the context of its use.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Similarities and Differences

The table below compares the target compound with structurally related pteridine-diamines and pyrimidine-diamines from the evidence:

Compound Name Substituents (N²/N⁴) Molecular Formula Molecular Weight Key Features References
N²-(3-Chloro-4-methoxyphenyl)-N⁴-(4-fluorophenyl)pteridine-2,4-diamine (Target) N²: 3-Cl,4-OCH₃-Ph; N⁴: 4-F-Ph C₂₃H₁₇ClFN₆O ~477.9 (calc.) Chloro and methoxy groups at N²; fluorophenyl at N⁴. N/A
N⁴-(3-Chloro-4-methylphenyl)-N²-(2-phenylethyl)pteridine-2,4-diamine N²: Phenethyl; N⁴: 3-Cl,4-CH₃-Ph C₂₁H₁₉ClN₆ 390.88 Chloro and methyl groups at N⁴; phenethyl chain at N².
N⁴-(4-Chloro-2-methylphenyl)-N²-(tetrahydrofuran-2-ylmethyl)pteridine-2,4-diamine N²: THF-methyl; N⁴: 4-Cl,2-CH₃-Ph C₁₈H₁₉ClN₆O 370.84 Chloro and methyl groups at N⁴; tetrahydrofuran-derived substituent at N².
N²-(4-Fluorophenyl)-N⁴-(4-methylphenyl)pteridine-2,4-diamine N²: 4-F-Ph; N⁴: 4-CH₃-Ph C₁₉H₁₆FN₆ ~365.4 (calc.) Fluorophenyl at N²; methylphenyl at N⁴.
N⁴-(4-Fluorophenyl)-N²-(2-methoxyethyl)pteridine-2,4-diamine N²: 2-methoxyethyl; N⁴: 4-F-Ph C₁₇H₁₆FN₅O ~349.3 (calc.) Methoxyethyl chain at N²; fluorophenyl at N⁴.
Key Observations:

Substituent Positioning : The target compound’s 3-chloro-4-methoxyphenyl group is distinct from analogs with chloro-methyl (e.g., ) or chloro-tetrahydrofuran () substitutions. The meta-chloro and para-methoxy arrangement may enhance π-π stacking or hydrogen-bonding interactions compared to para-substituted analogs.

Halogen Effects : Fluorine at N⁴ (target) vs. N² () alters electronic distribution; fluorine’s electronegativity may modulate target binding in kinase or receptor pockets.

Flexibility : The phenethyl () or tetrahydrofuran-methyl () groups introduce conformational flexibility, whereas the target’s rigid aromatic substituents may favor selectivity in planar binding sites.

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